Antifungal Activity Profile of (10Z,13Z)-Ethyl nonadeca-10,13-dienoate vs. Positional Isomer (9Z,12Z)-Ethyl nonadeca-9,12-dienoate
In vitro antifungal screening of (10Z,13Z)-ethyl nonadeca-10,13-dienoate (Compound 2) and its positional isomer (9Z,12Z)-ethyl nonadeca-9,12-dienoate (Compound 3) revealed differential activity against pathogenic fungi [1]. While both compounds were active against Candida glabrata, only Compound 2 demonstrated activity against Cryptococcus neoformans, whereas Compound 3 showed no activity against this pathogen [1]. Furthermore, Compound 2 was inactive against Trichophyton rubrum, while Compound 3 exhibited measurable inhibition [1].
| Evidence Dimension | Antifungal activity (qualitative) against four fungal strains |
|---|---|
| Target Compound Data | Active against C. glabrata and C. neoformans; inactive against T. rubrum and A. fumigatus |
| Comparator Or Baseline | (9Z,12Z)-ethyl nonadeca-9,12-dienoate: Active against C. glabrata and T. rubrum; inactive against C. neoformans and A. fumigatus |
| Quantified Difference | Differential activity spectrum: Target compound active against C. neoformans but not T. rubrum; comparator active against T. rubrum but not C. neoformans. |
| Conditions | In vitro bioassay against Candida glabrata (537), Trichophyton rubrum (Cmccftla), Cryptococcus neoformans (32609), and Aspergillus fumigatus (07544) [1]. |
Why This Matters
The distinct antifungal spectrum dictates that (10Z,13Z)-ethyl nonadeca-10,13-dienoate cannot be substituted with its 9,12-isomer in studies targeting Cryptococcus neoformans, a clinically significant opportunistic pathogen.
- [1] Feng, M. T., Yu, X. Q., Yang, P., Yang, H., Lin, K., & Mao, S. C. (2015). Two new antifungal polyunsaturated fatty acid ethyl esters from the red alga Laurencia okamurai. Chemistry of Natural Compounds, 51(3), 418–422. View Source
